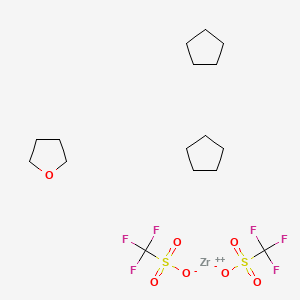
copper;6,6,7,7-tetrafluoro-2,2-dimethyl-5-oxo-7-(trifluoromethoxy)hept-3-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;6,6,7,7-tetrafluoro-2,2-dimethyl-5-oxo-7-(trifluoromethoxy)hept-3-en-3-olate is a complex organofluorine compound It is a derivative of copper and is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;6,6,7,7-tetrafluoro-2,2-dimethyl-5-oxo-7-(trifluoromethoxy)hept-3-en-3-olate typically involves the reaction of copper salts with fluorinated organic ligands. One common method is the reaction of copper(II) acetate with 6,6,7,7-tetrafluoro-2,2-dimethyl-5-oxo-7-(trifluoromethoxy)hept-3-en-3-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Copper;6,6,7,7-tetrafluoro-2,2-dimethyl-5-oxo-7-(trifluoromethoxy)hept-3-en-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) species, while reduction may produce copper(I) species. Substitution reactions can result in the formation of various organofluorine derivatives.
Scientific Research Applications
Copper;6,6,7,7-tetrafluoro-2,2-dimethyl-5-oxo-7-(trifluoromethoxy)hept-3-en-3-olate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Material Science: The compound is studied for its potential use in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biological Research: The compound is investigated for its potential biological activity and its interactions with biomolecules.
Mechanism of Action
The mechanism by which copper;6,6,7,7-tetrafluoro-2,2-dimethyl-5-oxo-7-(trifluoromethoxy)hept-3-en-3-olate exerts its effects involves its interaction with various molecular targets. The copper center can coordinate with different ligands, facilitating catalytic processes. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Copper bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate): This compound has a similar structure but with different fluorine substitution patterns.
Copper(II) trifluoroacetate: Another fluorinated copper compound with distinct properties and applications.
Uniqueness
Copper;6,6,7,7-tetrafluoro-2,2-dimethyl-5-oxo-7-(trifluoromethoxy)hept-3-en-3-olate is unique due to its specific fluorine substitution pattern and the presence of a trifluoromethoxy group. These features contribute to its distinct chemical properties, such as high reactivity and stability, making it valuable for specialized applications in catalysis and material science.
Properties
Molecular Formula |
C20H20CuF14O6 |
|---|---|
Molecular Weight |
685.9 g/mol |
IUPAC Name |
copper;6,6,7,7-tetrafluoro-2,2-dimethyl-5-oxo-7-(trifluoromethoxy)hept-3-en-3-olate |
InChI |
InChI=1S/2C10H11F7O3.Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)20-10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2 |
InChI Key |
ILCHPULGJLVPQM-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(OC(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(OC(F)(F)F)(F)F)(F)F)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


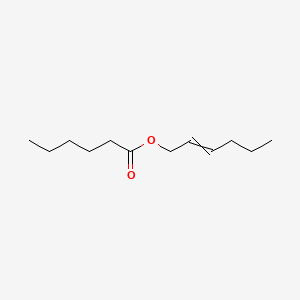
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B12512162.png)
![6-[3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B12512164.png)
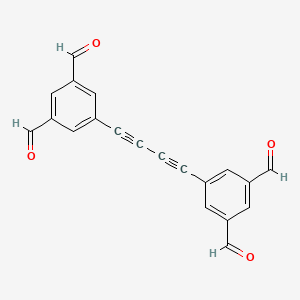
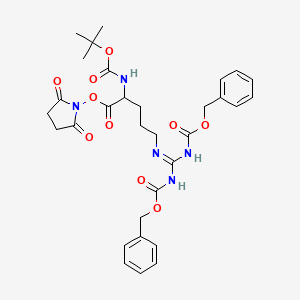
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512196.png)
![(2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512210.png)
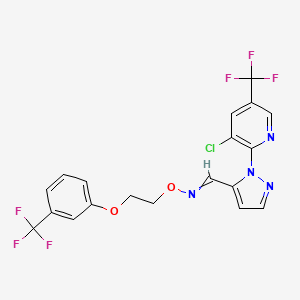
![1-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-trifluoromethanesulfonylpiperazine](/img/structure/B12512214.png)
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B12512227.png)
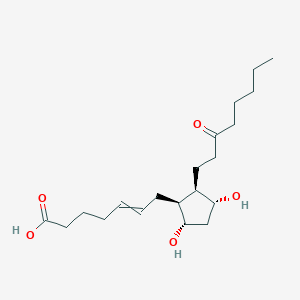
![Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide](/img/structure/B12512237.png)

